

The Discovery and Development of AZ'6421: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ'6421 is a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the estrogen receptor alpha (ERα), a key driver in ER-positive breast cancer. This technical guide details the discovery, mechanism of action, and developmental journey of **AZ'6421**. It provides a comprehensive overview of the preclinical data, highlighting both its significant in vitro efficacy and the subsequent challenges encountered in vivo that led to a critical understanding of PROTAC metabolism. This document serves as a resource for researchers in oncology and drug development, offering detailed experimental protocols and structured data to facilitate further investigation and application of targeted protein degradation technologies.

Introduction

Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype of the disease.[1] Endocrine therapies that target the ER signaling pathway are the cornerstone of treatment.[1] However, resistance to these therapies, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[2] Selective Estrogen Receptor Degraders (SERDs) like fulvestrant have demonstrated efficacy but are administered via intramuscular injection, which can be painful for the patient.[1] The development of orally bioavailable SERDs and novel degradation agents is therefore a high priority.



PROTACs represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[3] These bifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] **AZ'6421** was developed by AstraZeneca as an oral PROTAC to degrade ERα, offering a potential new treatment paradigm for ER+ breast cancer.[1]

Discovery and Design of AZ'6421

The development of **AZ'6421** originated from the structure of AZD9496, a first-generation SERD.[5] The core of AZD9496 was modified by replacing the acrylic acid with ether-linked polyethylene glycol (PEG) chains connected to the Von Hippel-Lindau (VHL) E3 ligase binding group, (S,R,S)-AHPC.[5] A series of compounds with varying PEG linker lengths were synthesized and evaluated for their ability to degrade ER α .[5]

Compound 3, with a three-unit PEG linker, initially demonstrated the highest degradation potency (DC50 of 0.3 nM) and efficiency (Dmax of 99%).[5][6] However, it suffered from high hepatic clearance.[6] Further optimization led to the identification of **AZ'6421** (also referred to as compound 5 in the primary literature), which maintained potent ER α degradation while exhibiting improved metabolic stability in mouse liver microsomes and hepatocytes.[5][6]

Mechanism of Action

AZ'6421 functions as a classic PROTAC, inducing the formation of a ternary complex between ERα and the VHL E3 ligase.[5][6] This proximity facilitates the ubiquitination of ERα by the E3 ligase, marking it for degradation by the 26S proteasome.[5] This mechanism was confirmed through a series of experiments:

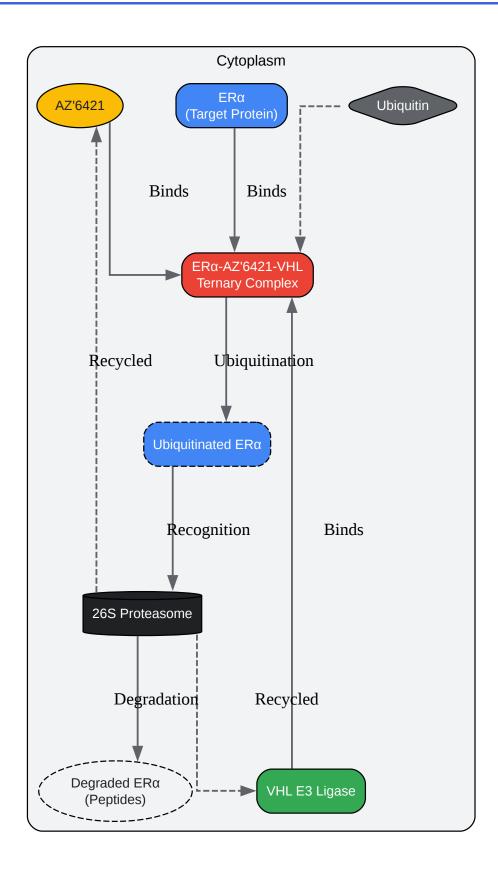
- Proteasome Inhibition: Pre-treatment of cells with the proteasome inhibitor MG132 attenuated ERα degradation by AZ'6421, confirming the involvement of the proteasome.[5]
- VHL Ligand Competition: Competition with an excess of a VHL ligand (acetylated-(S,R,S)-AHPC) partially rescued ERα from degradation, demonstrating the necessity of VHL engagement.[5]
- VHL Knockout: CRISPR-Cas9 mediated knockout of the VHL gene in MCF-7 cells partially reduced AZ'6421-induced ERα degradation.[5]



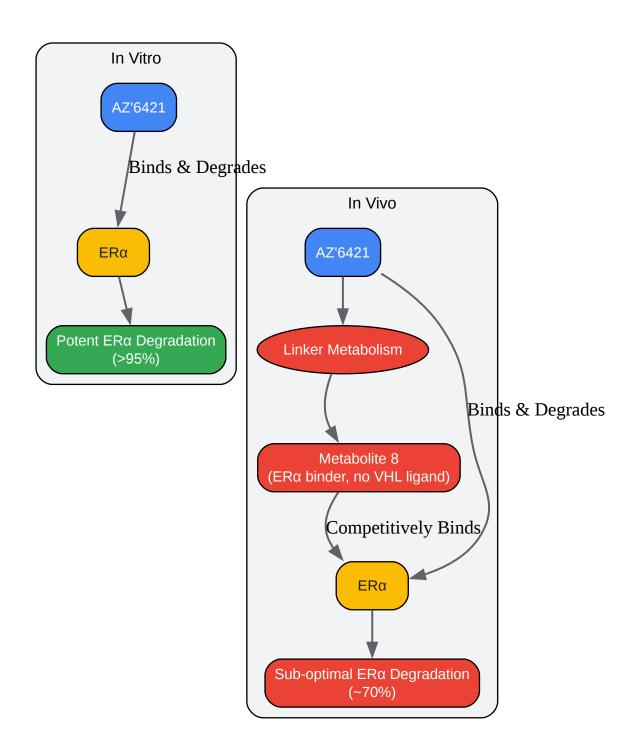
The degradation of ER α by **AZ'6421** leads to the downregulation of ER-regulated gene expression, ultimately inhibiting the growth of ER+ breast cancer cells.[5]

Signaling Pathway Diagram

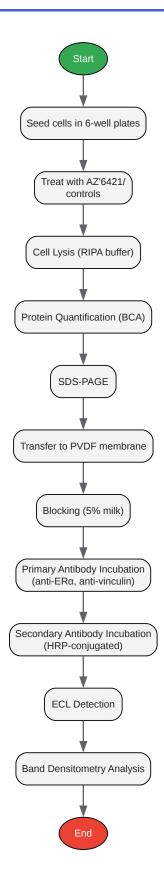












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